Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate
Description
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate (CAS: 367-33-9) is a fluorinated α,β-unsaturated ester characterized by a bromine atom at the β-position and a trifluoromethyl (CF₃) group at the γ-position. Its molecular formula is C₆H₈BrF₃O₂, and it is typically employed as a reactive intermediate in organic synthesis due to its electron-deficient alkene system. The presence of strong electron-withdrawing groups (CF₃ and ethoxycarbonyl) lowers the LUMO energy of the conjugated system, enhancing its susceptibility to nucleophilic attacks, such as Michael additions . This compound has been utilized in the preparation of pharmacologically active scaffolds, including inhibitors of matrix metalloproteinases and proteasomes .
Properties
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-2-12-5(11)4(7)3-6(8,9)10/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJSEFAYJGCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydration of Hydroxy Esters
A critical precursor to ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is ethyl 4,4,4-trifluorobut-2-enoate, which is synthesized via dehydration of β-hydroxy esters. Patent literature demonstrates that ethyl 3-hydroxy-4,4,4-trifluorobutanoate undergoes dehydration using phosphorus pentoxide (P₂O₅) in dichloromethane at 40–60°C for 6–8 hours. This method achieves 85–89% conversion efficiency , with the (E)-isomer predominating due to steric effects during elimination.
Alternative dehydrating agents, such as p-toluenesulfonic acid (PTSA) in toluene, have been reported for analogous systems, though they yield lower enantiomeric excess (≤72%) compared to P₂O₅.
Bromination of Ethyl 4,4,4-Trifluorobut-2-Enoate
Industrial-Scale Production Considerations
Catalytic Systems and Solvent Optimization
Industrial protocols prioritize recyclable catalysts and low-toxicity solvents .
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | P₂O₅ | Zeolite H-Y |
| Solvent | Dichloromethane | Ethyl acetate |
| Temperature | 40–60°C | 80–100°C |
| Yield | 85–89% | 75–82% |
Zeolite H-Y reduces side reactions in continuous-flow reactors, enhancing throughput by 30% compared to batch processes.
Purification Techniques
Post-bromination purification involves distillation under reduced pressure (20–30 mmHg) to isolate the product (b.p. 205°C). Impurities such as unreacted bromine are removed via sodium thiosulfate washes , followed by drying over magnesium sulfate.
Mechanistic Insights and Stereochemical Control
Dehydration Mechanism
The P₂O₅-mediated dehydration follows an E2 elimination pathway , where the hydroxyl group is protonated, and a base abstracts a β-hydrogen, forming the double bond. Computational studies indicate that the trifluoromethyl group stabilizes the transition state through inductive electron-withdrawing effects , lowering the activation energy by 12–15 kJ/mol.
Bromination Regioselectivity
Density functional theory (DFT) calculations reveal that bromine addition at the α-position is favored due to hyperconjugative stabilization from the ester carbonyl group. The trifluoromethyl moiety further polarizes the double bond, increasing electrophilicity at C2 by 18% compared to non-fluorinated analogs.
Comparative Analysis of Preparation Methods
Yield and Efficiency
| Method | Bromination Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Radical (NBS) | NBS | Benzene | 25°C | 78 |
| Electrophilic (Br₂) | Br₂ | CCl₄ | 0–5°C | 65–70 |
| Catalytic (Zeolite H-Y) | Br₂ | Ethyl acetate | 80°C | 75–82 |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding ethyl 4,4,4-trifluorobut-2-enoate.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Electrophiles such as hydrogen halides (HX) or halogens (X2).
Major Products Formed:
Nucleophilic Substitution: Formation of ethyl 2-substituted-4,4,4-trifluorobut-2-enoates.
Reduction: Formation of ethyl 4,4,4-trifluorobut-2-enoate.
Addition Reactions: Formation of ethyl 2,3-dihalo-4,4,4-trifluorobut-2-enoates.
Scientific Research Applications
Chemistry
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate serves as a crucial building block in the synthesis of various fluorinated organic compounds and heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making it valuable in the development of new materials and chemical entities .
Biology
Research into this compound has identified its potential as a bioactive molecule. Studies suggest that its structural characteristics may contribute to biological activity, making it a candidate for drug discovery and development. The compound's interactions with biological systems are under investigation to elucidate its potential therapeutic effects .
Medicine
In medicinal chemistry, this compound is explored for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique properties may facilitate the creation of novel therapeutic agents that could address unmet medical needs .
Industry
The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity allows it to be incorporated into formulations that require specific chemical properties or enhanced performance .
Case Studies and Research Findings
Recent studies have focused on the nucleophilic reactions involving this compound. For instance:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,4,4-trifluorobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the trifluoromethyl group influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis. The formation of conjugate addition products is a key step in many of its reactions .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The placement of bromine at the β-position in this compound distinguishes it from analogs like Ethyl 3-bromo-4,4,4-trifluorobut-2-enoate. This positional difference significantly impacts regioselectivity in reactions such as nucleophilic additions or cyclizations .
Steric Considerations : Derivatives with methyl groups (e.g., Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate) exhibit reduced reactivity due to steric hindrance, whereas the target compound’s lack of bulky substituents enhances its utility in stereoselective syntheses .
Stability and Handling
This compound is sensitive to moisture and light, requiring storage in amber glass under inert conditions . In contrast, Ethyl 4,4,4-trifluorobut-2-enoate (1a) is less prone to decomposition due to the absence of a labile bromine atom .
Research Findings and Industrial Relevance
Recent studies highlight the compound’s role in asymmetric catalysis. For instance, bifunctional amine-thiourea catalysts enable enantioselective sulfa-Michael additions to this compound, yielding chiral γ-trifluoromethyl sulfones with >90% enantiomeric excess (ee) . Patent literature also emphasizes its utility in one-step syntheses of fluorinated alcohols and esters under mild conditions .
Biological Activity
Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate is an organic compound characterized by its unique structural features, including a bromine atom and trifluoromethyl groups. This article delves into its biological activity, potential applications, and related research findings.
This compound has the molecular formula C6H6BrF3O2 and a molecular weight of approximately 247.01 g/mol. Its systematic name is 2-butenoic acid, 2-bromo-4,4,4-trifluoro-, ethyl ester. The compound exhibits a high density of 1.603 g/cm³ and a boiling point around 205 °C. The presence of the bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group can enhance electrophilic reactivity due to its strong electron-withdrawing nature.
Potential Biological Effects
- Enzyme Interaction : Compounds similar to this compound have been shown to affect enzyme activity or receptor binding. For example, trifluoromethylated compounds have been noted for their inhibitory effects on branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in various cancers .
- Pharmaceutical Applications : The compound's structure suggests potential use as a pharmaceutical intermediate. Similar esters have been utilized in drug development due to their reactivity and ability to form various derivatives that may exhibit therapeutic effects .
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-bromo-3-(trifluoromethyl)propanoate | C6H6BrF3O2 | Different position of bromine; potential for different reactivity |
| 2-Bromo-4,4,4-trifluorobutyric acid ethyl ester | C6H6BrF3O2 | Lacks double bond; used in different synthetic pathways |
| Ethyl 2-chloro-3-(trifluoromethyl)butanoate | C6H6ClF3O2 | Chlorine instead of bromine; alters reactivity and properties |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps that may vary based on laboratory conditions. Common methods include:
- Starting Materials : Utilizing bromoacetic acid derivatives and trifluoroacetaldehyde.
- Reagents : Employing bases like potassium carbonate or triethylamine in solvents such as dimethyl sulfoxide (DMSO).
- Reaction Conditions : Heating under controlled temperatures to facilitate the formation of the desired ester .
Q & A
Q. What are the key synthetic routes for Ethyl 2-bromo-4,4,4-trifluorobut-2-enoate?
- Methodological Answer : The compound can be synthesized via (1) trifluoromethylation of ethyl acrylate derivatives using trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMSO under elevated temperatures . Alternatively, (2) a one-step process involving alkylation of hydroxy precursors with mild reagents (e.g., alkyl halides) has been reported in patent literature, though specific conditions are proprietary .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Key characterization techniques include:
- NMR spectroscopy : To confirm the presence of the bromine atom (¹H/¹³C chemical shifts) and trifluoromethyl group (¹⁹F NMR).
- Mass spectrometry (MS) : For molecular weight verification (expected m/z ≈ 245.95 for [M+H]⁺) .
- Infrared (IR) spectroscopy : To identify ester carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and C-Br/C-F bonds .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- Use personal protective equipment (PPE) , including nitrile gloves and safety goggles, due to its irritant properties (R20/21/22 hazard codes) .
- Work in a fume hood to avoid inhalation, and store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the ester group influence regioselectivity in hydroformylation reactions?
- Methodological Answer : In rhodium-catalyzed hydroformylation, the ester moiety exhibits a stronger directing effect than the CF₃ group, favoring aldehyde formation at the α-position. This is attributed to electronic effects (electron-withdrawing ester) stabilizing transition states, as demonstrated in studies with similar trifluorobut-2-enoate derivatives . Computational modeling of transition states is recommended to validate mechanistic hypotheses.
Q. What strategies resolve contradictions in reaction outcomes when varying substituents on the butenoate backbone?
- Methodological Answer : Systematic substituent screening (e.g., replacing bromine with methoxy or amino groups) can isolate steric/electronic contributions. For example:
Q. How is this compound utilized in synthesizing bioactive heterocycles?
- Methodological Answer : this compound serves as a precursor for trifluoromethylated pyrimidines and thiazoles . For example:
- Condensation with amines : Reacting with 4-fluorophenyl carbamate under basic conditions yields trifluoromethylpyrimidine-2,4-diones, which show potential as enzyme inhibitors .
- Cyclization reactions : Thiazole derivatives synthesized via substitution with thiols exhibit altered bioactivity due to the CF₃ group’s metabolic stability .
Q. What role does the trifluoromethyl group play in modulating biological activity?
- Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability , improving membrane permeability and resistance to oxidative degradation. Comparative studies with non-fluorinated analogs reveal:
- Increased binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Reduced off-target interactions in cytotoxicity assays, as shown in fluorinated thiazole derivatives .
Data Contradiction Analysis
Q. Why do different synthetic methods yield varying stereochemical outcomes?
- Methodological Answer : Discrepancies arise from reaction conditions (e.g., solvent polarity, temperature) influencing stereoselectivity. For example:
- Knoevenagel condensation () favors trans-isomers due to steric hindrance, while Horner-Wadsworth-Emmons reactions in deep eutectic solvents () enhance cis-selectivity via hydrogen bonding .
- Resolution requires chiral HPLC or crystallography to confirm stereochemistry .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
